7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine
Overview
Description
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 954422-25-4. Its linear formula is C7H6ClN3 .
Synthesis Analysis
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The overall yield was high and the absence of catalysts explained the good performance for the synthesis . The sub-products generated during this synthesis were methanol, dimethylamine, and water .Molecular Structure Analysis
The molecular structure of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is represented by the InChI Code: 1S/C7H6ClN3/c1-5-4-7-9-3-2-6(8)11(7)10-5/h2-4H,1H3 . The molecular weight of the compound is 167.6 .Physical And Chemical Properties Analysis
The compound is a colorless solid . It has a storage temperature requirement of refrigeration .Scientific Research Applications
Structural Analysis and Molecular Interactions :
- Frizzo et al. (2009) studied the molecular structure of pyrazolo[1,5-a]pyrimidines, including derivatives of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, using X-ray diffractometry. They discussed the crystal packing of these compounds in terms of inter- and intramolecular interactions, including π–π interactions and intramolecular interactions involving pyrazole nitrogen and various substituents (Frizzo, Scapin, Campos, Moreira, & Martins, 2009).
Synthetic Pathways and Derivatives :
- Drev et al. (2014) explored the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. Their study highlighted the versatility of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine derivatives in chemical synthesis (Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete, 2014).
Potential Medical Applications :
- Mukaiyama et al. (2007) synthesized novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives, including those related to 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, and evaluated their potential as c-Src kinase inhibitors for the treatment of acute ischemic stroke (Mukaiyama, Nishimura, Shiohara, Kobayashi, Komatsu, Kikuchi, Tsuji, Kamada, Ohnota, & Kusama, 2007).
Antimicrobial Activity :
- Deshmukh et al. (2016) conducted a study on the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antimicrobial activity. This research suggests potential applications of these compounds in developing antimicrobial agents (Deshmukh, Dingore, Gaikwad, Jachak, 2016).
Safety And Hazards
properties
IUPAC Name |
7-chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-7-9-3-2-6(8)11(7)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMXFLHGRWQZLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678376 | |
Record name | 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine | |
CAS RN |
954422-25-4 | |
Record name | 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.